2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Overview

Description

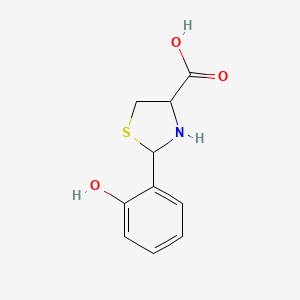

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a hydroxyphenyl group attached to the thiazolidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 2-aminothiophenol with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidine ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to minimize the environmental impact.

Types of Reactions:

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Ethers and esters.

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. In DPPH free radical scavenging assays, it demonstrated an IC50 value of 18.17 µg/mL, comparable to ascorbic acid (IC50 7.83 µg/mL) . This suggests its potential use in therapeutic applications aimed at combating oxidative stress-related diseases.

Tyrosinase Inhibition

The compound has been studied for its potential to inhibit tyrosinase, an enzyme involved in melanin production. It exhibited an IC50 value of 16.5 ± 0.37 µM, indicating its potential as a skin-whitening agent or in the treatment of hyperpigmentation disorders . The structural similarity to tyrosine enhances its inhibitory capacity against this enzyme.

Therapeutic Potential

The compound is being explored for various therapeutic effects:

- Anti-inflammatory : Its ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development.

- Antimicrobial : Preliminary studies suggest it may exhibit antimicrobial properties, making it useful in treating infections .

Prodrug Potential

There is evidence suggesting that this compound may act as a prodrug for L-cysteine, releasing it in biological systems and contributing to various physiological functions . This aspect could be pivotal in designing drugs aimed at enhancing cysteine levels in patients.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of thiazolidine-4-carboxylic acid and evaluating their biological activities:

Mechanism of Action

The biological activity of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate the activity of enzymes, inhibit microbial growth, and reduce oxidative stress.

Comparison with Similar Compounds

- 2-(2-Hydroxyphenyl)benzothiazole

- 2-(2-Hydroxyphenyl)oxazole

- 2-(2-Hydroxyphenyl)phosphonic acid

Comparison: While all these compounds share the hydroxyphenyl group, the nature of the heterocyclic ring (thiazolidine, benzothiazole, oxazole, or phosphonic acid) imparts distinct chemical and biological properties. For instance, 2-(2-Hydroxyphenyl)benzothiazole is known for its fluorescence properties, making it useful in imaging applications. In contrast, 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is more versatile in its chemical reactivity and biological activities.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and diverse applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further research and development.

Biological Activity

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as 2-HO-Ph-T, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁N₁O₃S, with a molar mass of approximately 225.26 g/mol. The compound features a hydroxyl group on the phenyl ring, enhancing its solubility and biological activity. Its thiazolidine structure contributes to its reactivity and interaction with biological targets.

The biological activity of 2-HO-Ph-T can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism. This suggests a role in managing diabetes by regulating blood sugar levels.

- Antioxidant Activity : 2-HO-Ph-T exhibits antioxidant properties, potentially scavenging free radicals and protecting cells from oxidative damage.

- Antimicrobial Effects : Preliminary studies indicate that it may possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, although more research is needed to fully understand its mechanisms.

Antioxidant Properties

Research indicates that this compound can effectively scavenge free radicals. This property is crucial for cellular protection against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects in vitro. Studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections. However, the exact mechanisms remain under investigation.

Anti-inflammatory Effects

The interactions of 2-HO-Ph-T with specific molecular targets may lead to anti-inflammatory effects. By modulating the activity of inflammatory mediators, it could play a role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | Similar thiazolidine structure but different phenolic position | May exhibit different biological activities due to substitution pattern |

| 2-(2-Hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid | Contains a dihydrothiazole ring instead of thiazolidine | Potentially different reactivity and stability |

| 5-Methylthiazolidine-4-carboxylic acid | Thiazolidine core with a methyl group | Focused more on metabolic pathways than antioxidant properties |

The unique hydroxyl substitution on the aromatic ring of 2-HO-Ph-T enhances its dual functionality as both an antioxidant and antimicrobial agent compared to similar compounds.

Case Studies and Research Findings

- Tyrosinase Inhibition : A study evaluated the inhibition of tyrosinase activity by derivatives of thiazolidine-4-carboxylic acids. Among these, specific derivatives exhibited significant inhibition (up to 66.47%) at concentrations as low as 20 μM, indicating their potential for skin whitening applications by reducing melanin production .

- Zebrafish Model : In an experimental setup using zebrafish embryos, exposure to varying concentrations of thiazolidinones revealed significant toxicological impacts on testicular tissue. Observations included mitochondrial degeneration and structural abnormalities in spermatogenic cells, highlighting potential reproductive toxicity .

- Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of 2-HO-Ph-T with various biological receptors. These studies support its potential efficacy in modulating enzyme activities related to metabolic disorders .

Q & A

Q. What are the key steps in synthesizing 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized for higher yield?

Basic Synthesis Protocol

The synthesis involves condensation of 2-hydroxyphenyl precursors with thiazolidine-4-carboxylic acid derivatives under controlled conditions. A reported method achieved 90% yield by stirring reactants at room temperature for 2.5 hours, followed by filtration and washing with cooled water and ethanol .

Optimization Strategies :

- Stoichiometry : Maintain a 1:1 molar ratio of reactants to minimize side products.

- Temperature : Room temperature (20–25°C) prevents thermal degradation.

- Purification : Recrystallization in ethanol/water mixtures enhances purity.

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Basic Characterization

- 1H-NMR : Peaks at δ 3.009 (5-Ha), 3.228 (5-Hb), and 4.235 (4-H) confirm the thiazolidine ring, while aromatic protons appear at δ 6.525–7.625 .

- Melting Point : 173–175°C (lit. 173.2–175.1°C) validates purity .

- FTIR : Hydroxyl (O–H) and carboxylic acid (C=O) stretches at 3200–3500 cm⁻¹ and 1700–1750 cm⁻¹, respectively.

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

Advanced Data Validation

Discrepancies may arise from impurities, polymorphs, or instrumentation differences.

- Recrystallization : Test solvents (e.g., ethanol vs. DMSO) to isolate stable polymorphs.

- Differential Scanning Calorimetry (DSC) : Provides precise melting behavior analysis.

- Cross-Validation : Compare NMR/FTIR data with computational simulations (e.g., DFT) .

Q. What in silico approaches are used to predict biological activity, and how are they validated experimentally?

Advanced Computational Methods

- Molecular Docking : Use AutoDock Vina to model interactions with targets like tyrosinase or antioxidant enzymes. Parameters include binding energy (ΔG) and hydrogen-bonding patterns.

- Validation : Perform in vitro tyrosinase inhibition assays (IC₅₀) using L-DOPA as a substrate, or antioxidant assays (DPPH/ABTS) .

Q. How should researchers design experiments to assess antioxidant efficacy and avoid false positives?

Methodological Considerations

- DPPH Assay : Prepare test compound solutions (0.1–100 µM in DMSO), mix with DPPH radical solution, and measure absorbance at 517 nm after 30 minutes. Include ascorbic acid as a positive control.

- ABTS Assay : Generate ABTS•+ radicals, incubate with test compound, and quantify scavenging activity at 734 nm.

- Controls : Run triplicates, use solvent blanks, and account for compound absorbance at assay wavelengths .

Q. What strategies improve the compound’s stability in solution during biological assays?

Advanced Stability Protocols

- Storage : Aliquot solutions in amber vials at -20°C to prevent photodegradation.

- Buffers : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions; avoid prolonged exposure to light or oxygen.

- HPLC Monitoring : Analyze degradation products over 24–72 hours using a C18 column and UV detection at 254 nm .

Q. How does structural modification of the hydroxyphenyl or thiazolidine moieties influence bioactivity?

Advanced Structure-Activity Relationship (SAR)

- Hydroxyphenyl Substitution : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance antioxidant activity via radical stabilization.

- Thiazolidine Ring : Methylation at the 5-position (e.g., 5,5-dimethyl derivatives) improves metabolic stability. Compare with analogs like (4S)-2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethylthiazolidine-4-carboxylic acid .

Q. What are common pitfalls in interpreting NMR data for thiazolidine derivatives, and how can they be mitigated?

Advanced Spectral Analysis

- Diastereotopic Protons : The 5-Ha and 5-Hb protons in the thiazolidine ring (δ 3.009–3.228) may appear as doublets due to coupling (J = 14.30 Hz). Use 2D NMR (COSY) to confirm assignments.

- Solvent Artifacts : DMSO-d6 can suppress hydroxyl protons; deuterated methanol (CD3OD) may resolve this .

Q. How can researchers scale up synthesis while maintaining yield and purity?

Advanced Process Chemistry

- Batch Reactors : Optimize stirring speed (200–400 rpm) and cooling to control exothermic reactions.

- Workflow : Implement inline FTIR or HPLC for real-time monitoring.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for larger batches .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Safety Measures

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS guidelines for structurally related thiazolidines (e.g., 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid) .

Properties

IUPAC Name |

2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAUAYLVDHNFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70316423 | |

| Record name | 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72678-82-1 | |

| Record name | 2-(2-Hydroxyphenyl)-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72678-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 303516 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72678-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.